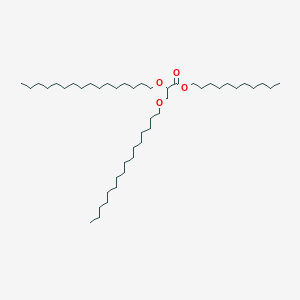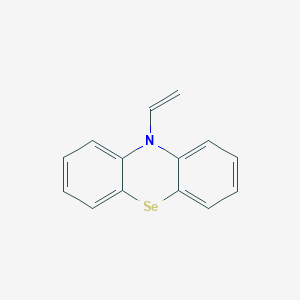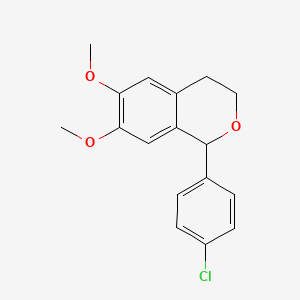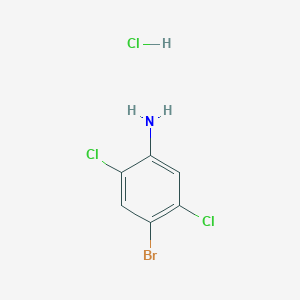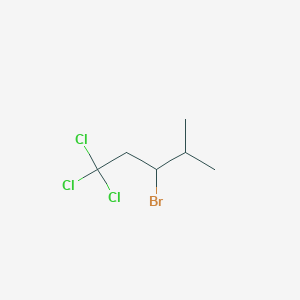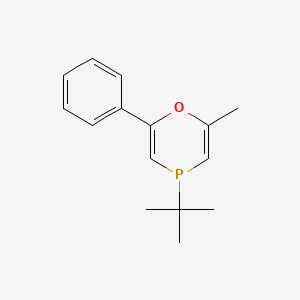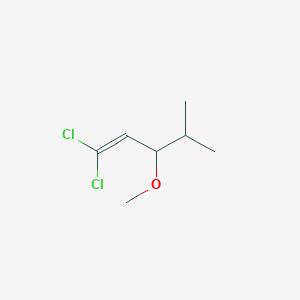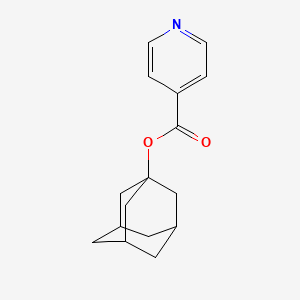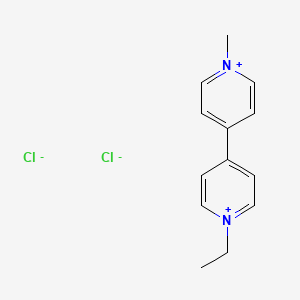
1-Ethyl-1'-methyl-4,4'-bipyridin-1-ium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1’-methyl-4,4’-bipyridin-1-ium dichloride is a bipyridinium compound, often referred to as a viologen derivative. Viologens are well-known for their electrochemical properties and have been extensively studied in the field of supramolecular chemistry. These compounds are characterized by their ability to undergo reversible redox reactions, making them valuable in various applications such as electrochromic devices, molecular switches, and energy storage systems .
Méthodes De Préparation
The synthesis of 1-Ethyl-1’-methyl-4,4’-bipyridin-1-ium dichloride typically involves the Zincke reaction. This reaction is a cyclocondensation process between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts. The reaction conditions often include heating the reactants in ethanol with a large excess of 1-chloro-2,4-dinitrobenzene, followed by refluxing and strong stirring for several days . Industrial production methods may involve scaling up this process to produce the compound on a multigram scale.
Analyse Des Réactions Chimiques
1-Ethyl-1’-methyl-4,4’-bipyridin-1-ium dichloride undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo reversible one- and two-electron reductions, which are accompanied by significant changes in its UV-vis absorption spectra.
Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents such as potassium ferricyanide. Major products formed from these reactions include reduced or oxidized forms of the bipyridinium compound, which exhibit different electronic and optical properties .
Applications De Recherche Scientifique
1-Ethyl-1’-methyl-4,4’-bipyridin-1-ium dichloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Ethyl-1’-methyl-4,4’-bipyridin-1-ium dichloride primarily involves its redox properties. The compound can accept and donate electrons, which allows it to participate in various redox reactions. These reactions are facilitated by the presence of electron-deficient pyridinium rings, which can stabilize the different oxidation states of the compound. The molecular targets and pathways involved in these processes include electron transfer chains and redox-active sites in biological and chemical systems .
Comparaison Avec Des Composés Similaires
1-Ethyl-1’-methyl-4,4’-bipyridin-1-ium dichloride can be compared with other viologen derivatives, such as:
Methyl viologen (1,1’-dimethyl-4,4’-bipyridinium dichloride): Known for its use as a herbicide (paraquat), it has similar redox properties but differs in its toxicity and applications.
1-Ethyl-4-methylpyridinium Bromide: Another viologen derivative with similar electrochemical properties but different substituents, affecting its reactivity and applications.
The uniqueness of 1-Ethyl-1’-methyl-4,4’-bipyridin-1-ium dichloride lies in its specific substituents, which influence its redox potential and stability, making it suitable for specialized applications in supramolecular chemistry and energy storage .
Propriétés
Numéro CAS |
65419-10-5 |
|---|---|
Formule moléculaire |
C13H16Cl2N2 |
Poids moléculaire |
271.18 g/mol |
Nom IUPAC |
1-ethyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C13H16N2.2ClH/c1-3-15-10-6-13(7-11-15)12-4-8-14(2)9-5-12;;/h4-11H,3H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
ZABZORXJWINSCU-UHFFFAOYSA-L |
SMILES canonique |
CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



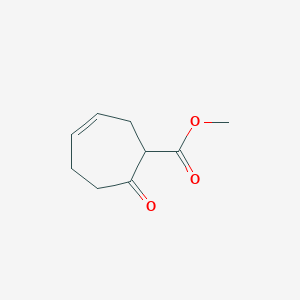
![2-[(Phenylphosphanyl)methyl]pyrrolidine](/img/structure/B14484605.png)
